

Measuring the Efficacy of Cycloastragenol on Telomerase Activity Using the RQ-TRAP Assay

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Compound of Interest

Compound Name: Cycloastragenol

Cat. No.: B1669396

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cycloastragenol (CAG), a triterpenoid saponin derived from *Astragalus membranaceus*, has garnered significant attention as a potential anti-aging compound due to its ability to activate telomerase.[1][2] Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus counteracting the progressive telomere shortening that occurs with each cell division.[3] The Real-Time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) is a highly sensitive and efficient method for quantifying telomerase activity, making it an ideal tool to assess the efficacy of telomerase activators like **Cycloastragenol**. [3][4][5][6][7] This document provides detailed application notes and protocols for utilizing the RQ-TRAP assay to measure the dose-dependent effects of **Cycloastragenol** on telomerase activity in cell cultures.

Data Presentation

The following tables summarize quantitative data on the effect of **Cycloastragenol** on telomerase activity and gene expression from various studies.

Table 1: Effect of **Cycloastragenol** on Telomerase Activity in Different Cell Types

Cell Type	Cycloastragenol Concentration (μM)	Fold Increase in Telomerase Activity (Relative to Control)	Assay Method	Reference
PC12 Cells	1	~2	RQ-TRAP	[8]
PC12 Cells	3	~2	RQ-TRAP	[8]
Primary Cortical Neurons	0.01	Significant Increase	RQ-TRAP	[8]
Primary Cortical Neurons	0.1 - 0.3	Maximal Effect	RQ-TRAP	[8]
Primary Hippocampal Neurons	0.01	Significant Increase	RQ-TRAP	[8]
Primary Hippocampal Neurons	0.1 - 0.3	Maximal Effect	RQ-TRAP	[8]
Human Epidermal Keratinocytes (HEKn)	0.01 - 10	Dose-dependent increase	RQ-TRAP	[8]
Mouse Granulosa Cells	Not specified	Significant Increase	Telomerase ELISA Kit	[9][10]

Table 2: Effect of **Cycloastragenol** on hTERT (human Telomerase Reverse Transcriptase) Expression

Cell Type	Cycloastragenol Concentration	Change in hTERT mRNA Levels	Change in hTERT Protein Levels	Reference
Human Epidermal Keratinocytes (HEKn)	Dose-dependent	Increased	Increased	[11]
Nucleus Pulposus Cells (NPCs)	Pre-treatment	Upregulated	Upregulated	[12] [13] [14]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Cycloastragenol

- **Cell Seeding:** Plate cells (e.g., PC12, primary neurons, or HEKn cells) in appropriate culture vessels and media. Allow cells to adhere and reach approximately 70-80% confluency.
- **Cycloastragenol Preparation:** Prepare a stock solution of **Cycloastragenol** in a suitable solvent, such as DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.01 μ M to 10 μ M).[\[8\]](#) A vehicle control (e.g., 0.3% DMSO) should be prepared in parallel.[\[8\]](#)
- **Cell Treatment:** Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of **Cycloastragenol** or the vehicle control.
- **Incubation:** Incubate the cells for a predetermined period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[\[8\]](#)

Protocol 2: Cell Lysis and Protein Extraction

- **Cell Harvesting:** After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

- **Lysis:** Lyse the cells using an ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer).[4] Resuspend the cell pellet in the lysis buffer at a concentration of 500–1,250 cells/μl and incubate on ice for 30 minutes.[4]
- **Centrifugation:** Centrifuge the cell lysates at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the cell extract with active telomerase.
- **Protein Quantification:** Determine the protein concentration of each cell extract using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the telomerase activity later.

Protocol 3: RQ-TRAP Assay

The RQ-TRAP assay is a two-step process: telomerase-mediated extension of a substrate oligonucleotide, followed by real-time PCR amplification of the extension products.[3][4]

- **Reaction Mixture Preparation:** Prepare the RQ-TRAP reaction mixture. A typical 25 μl reaction includes:
 - SYBR Green PCR Master Mix[3]
 - Telomerase primer (TS) (e.g., 0.1 μg)[3]
 - Anchored return primer (ACX) (e.g., 0.05 μg)[3]
 - Cell extract (containing a standardized amount of protein, e.g., 1 μg)
 - Nuclease-free water to a final volume of 25 μl.
- **Telomerase Extension Step:** Incubate the reaction mixtures at 25°C for 20 minutes to allow the telomerase in the cell extracts to add telomeric repeats to the TS primer.[3]
- **Real-Time PCR Amplification:** Perform real-time PCR using a thermal cycler. A typical two-step PCR protocol is:

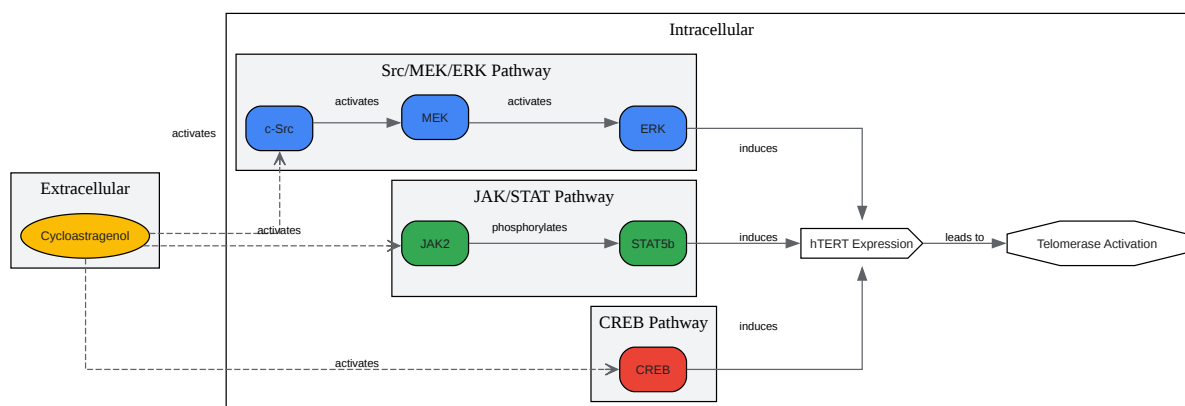
- Initial denaturation at 95°C for 30 seconds.
- 35-40 cycles of:
 - Denaturation at 95°C for 30 seconds.
 - Annealing/Extension at 60°C for 90 seconds.[\[3\]](#)
- Data Acquisition: Collect fluorescence data during the annealing/extension step of each cycle.

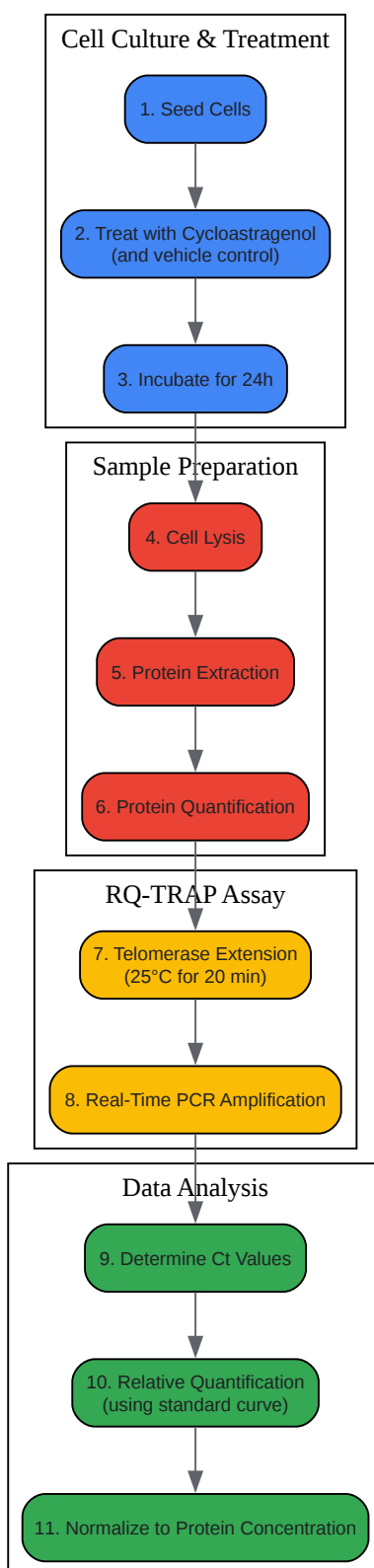
Protocol 4: Data Analysis

- Standard Curve: To quantify relative telomerase activity, generate a standard curve using serial dilutions of a known telomerase-positive cell line extract.
- Ct Value Determination: Determine the threshold cycle (Ct) for each sample. The Ct value is inversely proportional to the initial amount of telomerase extension products.
- Relative Quantification: Compare the Ct values of the **Cycloastragenol**-treated samples to the vehicle control. The relative telomerase activity can be calculated using the standard curve. A lower Ct value indicates higher telomerase activity.
- Normalization: Normalize the telomerase activity to the protein concentration of the cell extract to account for any differences in cell number.

Visualizations

Signaling Pathways of Cycloastragenol-Mediated Telomerase Activation





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